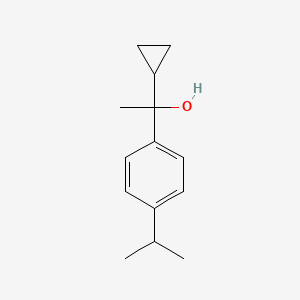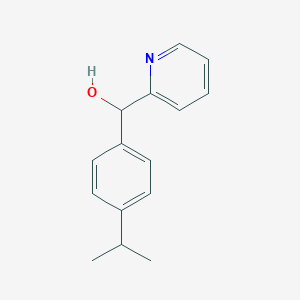![molecular formula C11H12N2O5S2 B7875491 N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine](/img/structure/B7875491.png)
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor containing a benzene ring and a thiazine moiety. This can be achieved through the reaction of 2-aminothiophenol with a carbonyl compound under acidic conditions.
Sulfonylation: The benzothiazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step introduces the sulfonyl group at the desired position on the benzothiazine ring.
Beta-Alanine Addition: Finally, the sulfonylated benzothiazine is reacted with beta-alanine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
作用機序
The mechanism of action of N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.
類似化合物との比較
Similar Compounds
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-beta-alanine: This compound has a similar structure but contains an oxygen atom in place of the sulfur atom in the thiazine ring.
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazol-6-yl)sulfonyl]-beta-alanine: This compound has a similar structure but lacks the nitrogen atom in the thiazine ring.
Uniqueness
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine is unique due to the presence of both sulfur and nitrogen atoms in its thiazine ring, which can confer distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
特性
IUPAC Name |
3-[(3-oxo-4H-1,4-benzothiazin-6-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S2/c14-10-6-19-9-2-1-7(5-8(9)13-10)20(17,18)12-4-3-11(15)16/h1-2,5,12H,3-4,6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOZGHYUYFFXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid](/img/structure/B7875443.png)
![methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate](/img/structure/B7875448.png)
![5-Benzyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B7875454.png)

![1-[(2-ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7875475.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine](/img/structure/B7875490.png)
![N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]valine](/img/structure/B7875506.png)
![1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7875520.png)
![3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]propanoic acid](/img/structure/B7875527.png)
